

original synthesis of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone

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Compound of Interest

Compound Name: *Propirimine*

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An In-depth Technical Guide to the Original Synthesis of 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone

This guide provides a comprehensive overview of the original and most cited synthetic route for 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, a compound of interest for researchers, scientists, and professionals in drug development due to its potential as an antineoplastic and antiviral agent. This document details the experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone is typically achieved through a two-step process. The first step involves the synthesis of the precursor 2-amino-6-phenyl-4(3H)-pyrimidinone via a cyclization reaction between a β -ketoester, ethyl benzoylacetate, and guanidine. The subsequent step is the regioselective bromination of this intermediate at the 5-position of the pyrimidinone ring.

Experimental Protocols

Synthesis of 2-Amino-6-phenyl-4(3H)-pyrimidinone

The initial and crucial step is the condensation of ethyl benzoylacetate with guanidine carbonate.

Reaction Scheme:

- Ethyl benzoylacetate + Guanidine carbonate → 2-Amino-6-phenyl-4(3H)-pyrimidinone

Detailed Protocol:

- In a 500 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 250 mL of anhydrous toluene, 7.2 g (0.04 mol) of guanidine carbonate, and 16.9 g (0.088 mol) of ethyl benzoylacetate.
- Heat the mixture to reflux and maintain for 6 hours.
- After 6 hours, add 100 mL of water and continue to reflux for an additional 30 minutes.
- Adjust the pH of the mixture to near neutral.
- Allow the mixture to cool, which will result in the precipitation of crystals.
- Filter the precipitated solid and recrystallize from ether to obtain the pure white solid product.

[\[1\]](#)

Synthesis of 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone

The final step involves the bromination of the pyrimidinone intermediate.

Reaction Scheme:

- 2-Amino-6-phenyl-4(3H)-pyrimidinone + Bromine → 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone

Detailed Protocol:

- In a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 5.6 g (0.03 mol) of 2-amino-6-phenyl-4(3H)-pyrimidinone and 1.44 g (0.036 mol) of sodium hydroxide in 100 mL of water.
- Stir the mixture until the solid is completely dissolved.
- Add 80 mL of chloroform and cool the mixture to room temperature.

- Slowly add 5.21 g (0.033 mol) of bromine dropwise to the reaction mixture.
- After the addition of bromine is complete, continue stirring for 1 hour.
- Filter the resulting precipitate and recrystallize with ether to obtain the final product as a white solid.[1]

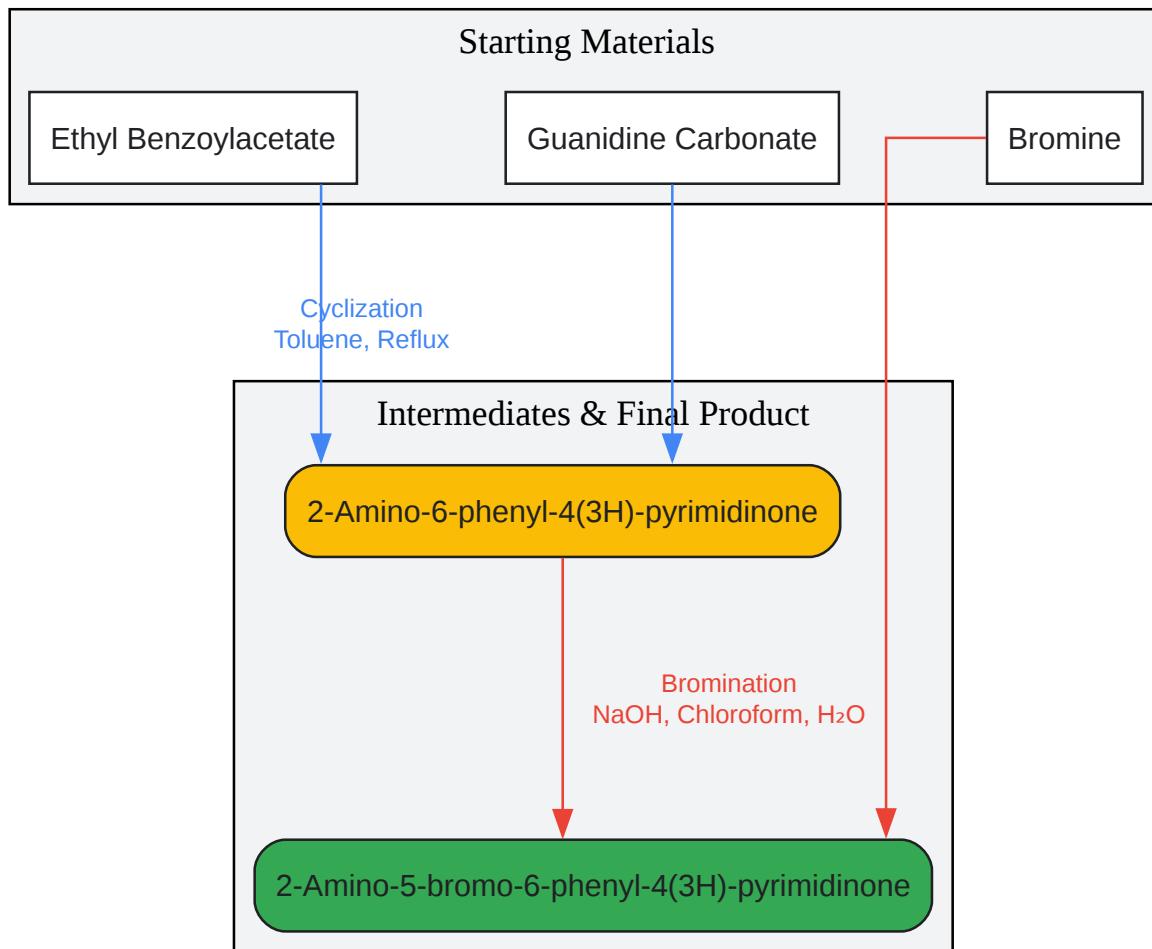
Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone.

Step	Product	Yield	Melting Point (°C)	Spectroscopic Data
1	2-Amino-6-phenyl-4(3H)-pyrimidinone	73.8%	-	-
2	2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone	76.3%	>290	¹ H NMR (DMSO-d6) δ: 6.68 (2H, s, NH ₂), 7.41 (2H, d, o-ArH), 7.43 (1H, d, p-ArH), 7.55 (2H, quadruplet, m-ArH), 11.32 (1H, s, ArNH).IR (cm ⁻¹): 3430 (-NH ₂), 1674 (C=O).MS (EI): m/z 268 (isotope+1), 266 (M+1).[1]

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final product.



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Caption: Synthetic workflow for 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone.

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References

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